Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a difluorophenyl group, and an ester functional group. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-difluoroaniline with ethyl 4-piperidinecarboxylate in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 1-{N-[(3,4-difluorophenyl)carbamoyl]-2-methylalanyl}-4-piperidinecarboxylate
- 4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide
Uniqueness
Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22F2N2O3 |
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Molecular Weight |
340.36 g/mol |
IUPAC Name |
ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H22F2N2O3/c1-2-24-17(23)12-5-8-21(9-6-12)10-7-16(22)20-13-3-4-14(18)15(19)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,20,22) |
InChI Key |
HJCKSXVTNQDGGU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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